N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is a bicyclic carboxamide derivative featuring a 3,8-diazabicyclo[3.2.1]octane core. The compound is distinguished by two key substituents: a benzyl group at the 3-position and a benzodioxol-5-yl carboxamide moiety at the 8-position. Its molecular formula is C₂₁H₂₁N₃O₃ (derived from combining the core structure in with the benzodioxol carboxamide group). The bicyclic framework confers rigidity, while the benzodioxol group introduces electronic modulation via its methylenedioxy ring, often associated with enhanced bioavailability and receptor binding in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(22-16-6-9-19-20(10-16)27-14-26-19)24-17-7-8-18(24)13-23(12-17)11-15-4-2-1-3-5-15/h1-6,9-10,17-18H,7-8,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDGYGSQIJYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2C(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of the Diazabicyclo[3.2.1]octane Skeleton
A critical step in the synthesis is the introduction of the benzyl group at the 3-position of the diazabicyclo[3.2.1]octane core. As demonstrated in the synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, this transformation is achieved via nucleophilic substitution. The reaction involves treating 3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with benzyl bromide in acetonitrile under nitrogen at 50°C for 5 hours, yielding the benzylated product in 90% yield after purification (Table 1).
Table 1: Reaction Conditions for Benzylation at the 3-Position
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzyl bromide | Acetonitrile | 50°C | 5 h | 90% |
This method emphasizes the importance of inert atmospheres and polar aprotic solvents in facilitating efficient alkylation. The tert-butyloxycarbonyl (Boc) protecting group at the 8-position remains intact during this step, ensuring regioselectivity.
Deprotection and Functionalization at the 8-Position
Preparation of the N-(2H-1,3-Benzodioxol-5-YL)amine Component
The 2H-1,3-benzodioxol-5-ylamine required for carboxamide formation is synthesized from 1-(2H-1,3-benzodioxol-5-yl)ethanone, a commercially available precursor. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol represents a viable route, though alternative methods such as catalytic hydrogenation may also be employed. The resulting amine is typically isolated as a hydrochloride salt to enhance stability.
Amide Bond Formation: Coupling Strategies
The final step involves coupling the diazabicyclo[3.2.1]octane-8-carboxylic acid derivative with 2H-1,3-benzodioxol-5-ylamine. This is achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or dimethylformamide (DMF). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the desired carboxamide (Table 2).
Table 2: Coupling Conditions for Carboxamide Formation
| Coupling Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | Dichloromethane | 25°C | 12 h | 85% |
Notably, the patent literature highlights the use of lithium aluminum hydride (LAH) for reductions in related carboxamide syntheses, though this reagent is unnecessary in the final coupling step.
Optimization and Alternative Methodologies
Recent advances in green chemistry offer opportunities to optimize the synthesis. Microwave-assisted heating could accelerate the benzylation step, while hydrothermal methods might improve crystallinity during intermediate purification. However, the reported yields and selectivity of traditional methods remain superior for large-scale production.
Analytical Characterization and Purity Assessment
Critical to the synthesis is verifying the structure and purity of intermediates and the final product. Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the benzyl group and the integrity of the diazabicyclo[3.2.1]octane core. High-resolution mass spectrometry (HRMS) and elemental analysis validate the molecular formula, while high-performance liquid chromatography (HPLC) ensures ≥95% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazabicyclooctane framework can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Core Structure Variations
- Diazabicyclo vs. Azabicyclo : The target compound’s 3,8-diazabicyclo[3.2.1]octane core contains two nitrogen atoms, enabling dual hydrogen-bonding interactions. In contrast, analogs like 8-azabicyclo[3.2.1]octane (e.g., ) have a single nitrogen, limiting binding versatility .
- Spiro and Bridged Systems : Compounds like 8-[(3-chloro-5-fluorophenyl)methyl]spiro[...] introduce spiro-oxirane moieties, adding steric hindrance and reactivity compared to the target’s planar benzodioxol group .
Substituent Effects
- Benzyl Groups: Present in both the target and 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, benzyl substituents enhance lipophilicity and aromatic interactions. However, the target’s 8-carboxamide replaces a hydrogen bond donor/acceptor, altering solubility and target engagement .
- Benzodioxol vs. Halogenated Aryl : The benzodioxol group (electron-rich due to methylenedioxy) contrasts with halogenated aryl groups (e.g., 3-chloro-5-fluorophenyl in ), which increase electronegativity and metabolic resistance .
Functional Group Impact
- Carboxamide vs. Ester : The target’s carboxamide is hydrolytically stable and participates in hydrogen bonding, unlike ester-containing analogs (e.g., Ethyl 8-benzyl-8-aza-bicyclo[...]-carboxylate ), which are more lipophilic but prone to enzymatic cleavage .
- Formyl Group : The formyl substituent in is reactive, suggesting use as an intermediate for further derivatization, unlike the target’s stable carboxamide .
Biological Activity
N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the benzodioxole moiety is significant for its interaction with biological targets.
Research indicates that this compound may exhibit a variety of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has potential as an anticancer agent. It may inhibit specific pathways involved in tumor growth and proliferation.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests it could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity, which could extend to this compound as well.
Anticancer Activity
A study highlighted in patent literature indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of bromodomain and extra-terminal (BET) proteins, which play a crucial role in cancer cell survival and proliferation .
Neuroprotective Effects
Research has shown that compounds containing the benzodioxole structure can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
A related study evaluated the antimicrobial properties of similar benzodioxole derivatives against several pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . This points towards a potential application in developing new antimicrobial agents.
Data Tables
| Biological Activity | Mechanism | Target Diseases |
|---|---|---|
| Anticancer | Inhibition of BET proteins | Various cancers |
| Neuroprotective | Modulation of neurotransmitters | Alzheimer’s disease |
| Antimicrobial | Inhibition of bacterial growth | Bacterial infections |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
